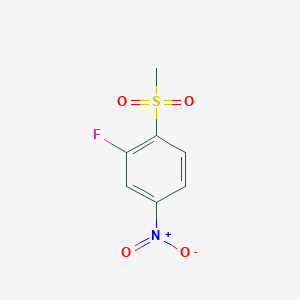

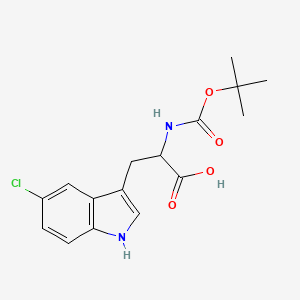

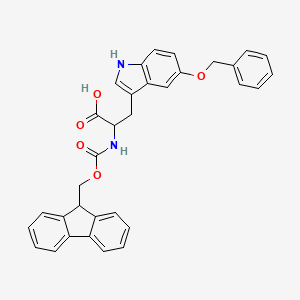

![molecular formula C6H10N2O2 B1322214 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one CAS No. 1363382-38-0](/img/structure/B1322214.png)

5-Oxa-2,8-diazaspiro[3.5]nonan-7-one

説明

The compound 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one is a member of the spirocyclic oxazolidinones, a class of compounds that have garnered interest due to their potential pharmacological properties and their unique structural features. These compounds are characterized by a spirocyclic framework that incorporates both oxygen and nitrogen atoms within their ring systems, which can influence their chemical behavior and biological activity.

Synthesis Analysis

The synthesis of related spirocyclic oxazolidinones has been explored in various studies. For instance, an efficient synthetic route to 1,6-dioxa-3,9-diazaspiro[4.4]nonanes, a closely related class of oxy-oxazolidinones, has been developed. This synthesis involves the double cyclization of O-acylated α-hydroxyamides, which is comparable to the synthesis of cyclic orthoamides. The reaction conditions are optimized by using an excess of each reagent to yield the target molecules, while stoichiometric amounts lead to the formation of silyl carbamates .

Molecular Structure Analysis

The molecular structure of spirocyclic oxazolidinones can be complex, with different conformations affecting the positioning of substituents. For example, in the synthesis of two 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, a stereospecific [3+2] 1,3-cycloaddition reaction was employed. This reaction led to different envelope conformations of the isoxazolidine rings, resulting in pseudo-axial and pseudo-equatorial orientations of the substituents in the final compounds .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic oxazolidinones are closely related to their molecular structure. For instance, the presence of the spirocyclic system can impact the solubility, melting point, and stability of these compounds. The derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have shown potent inhibitory effects on neural Ca-uptake and protective actions against brain edema and memory and learning deficits, suggesting that these compounds can cross the blood-brain barrier and interact with biological targets . However, the specific physical and chemical properties of 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one are not provided in the data.

科学的研究の応用

-

Scientific Field: Organic Chemistry

- Application : “tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate” is another compound related to “5-Oxa-2,8-diazaspiro[3.5]nonan-7-one” with the CAS Number: 1251011-05-8 .

- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the available resources. As with other chemical substances, it should be handled with care, following standard safety procedures .

- Results or Outcomes : The specific results or outcomes from the use of this compound are not detailed in the available resources. Given its high purity, it’s likely used in research settings where precise measurements and reactions are required .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

特性

IUPAC Name |

5-oxa-2,8-diazaspiro[3.5]nonan-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c9-5-1-10-6(4-8-5)2-7-3-6/h7H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZCIWWBKHCWTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NCC2(O1)CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxa-2,8-diazaspiro[3.5]nonan-7-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

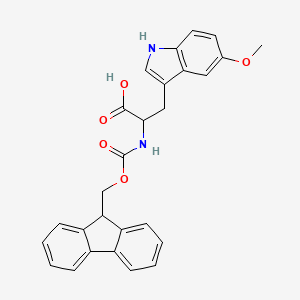

![Thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1322150.png)